Fenbenicillin

Description

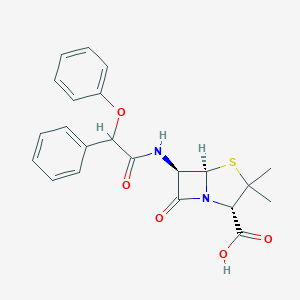

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPPEUOYDWPUKO-MQWDNKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043196 | |

| Record name | Fenbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-48-3 | |

| Record name | Fenbenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENBENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641EDA6X6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of Fenbenicillin

Elucidation of Fenbenicillin Biosynthesis and Semisynthesis Pathways

The production of this compound, like other semisynthetic β-lactam antibiotics, is rooted in the microbial biosynthesis of the core penicillin structure, followed by chemical modification.

Biosynthesis of the Penicillin Core:

The foundational structure of all penicillins, the 6-aminopenicillanic acid (6-APA) nucleus, is produced through a multi-step fermentation process, typically using the fungus Penicillium chrysogenum. scribd.comgoogle.com The biosynthesis begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine, a reaction catalyzed by the enzyme ACV synthetase to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV). google.comepo.org Subsequently, the enzyme isopenicillin N synthase (IPN synthase) facilitates an oxidative ring closure of the ACV tripeptide to form isopenicillin N, which contains the characteristic fused β-lactam and thiazolidine (B150603) ring system. google.comepo.org

Semisynthesis Pathway:

This compound is classified as a semisynthetic antibiotic, meaning it is not produced entirely by fermentation. mirm-pitt.net The process involves the enzymatic cleavage of a naturally produced penicillin, such as Penicillin G or Penicillin V, to yield the crucial intermediate, 6-aminopenicillanic acid (6-APA). epo.orggoogle.com This step is typically carried out using the enzyme penicillin G acylase (PGA). epo.orggoogle.com

The synthesis of this compound is then achieved through the acylation of the amino group of 6-APA with a derivative of 2-phenoxy-2-phenylacetic acid. This chemical step attaches the characteristic α-phenoxybenzyl side chain to the penicillin nucleus, conferring its specific antibacterial properties. mirm-pitt.net

| Step | Description | Key Molecules/Enzymes |

| 1. Fermentation | Microbial production of a penicillin precursor. | Penicillium chrysogenum, Amino Acid Precursors, ACV Synthetase, IPN Synthase |

| 2. Enzymatic Cleavage | Hydrolysis of the fermented penicillin to yield the core nucleus. | Penicillin G/V, Penicillin G Acylase (PGA), 6-Aminopenicillanic Acid (6-APA) |

| 3. Acylation | Chemical addition of the specific side chain to the 6-APA nucleus. | 6-APA, 2-phenoxy-2-phenylacetyl derivative |

Advanced Chemical Synthesis Methodologies for this compound and Analogues

While the semisynthetic route from 6-APA is the most common and economically viable method for producing penicillin analogues, total synthesis strategies have also been developed, providing a framework for creating diverse analogues.

The landmark total synthesis of Penicillin V by John C. Sheehan in 1957 demonstrated the feasibility of constructing the complex and strained β-lactam ring system from simple starting materials. justia.comgoogleapis.comjustia.com This multi-step process involves the careful construction of the thiazolidine and β-lactam rings and the final attachment of the phenoxyacetyl side chain. justia.comgoogleapis.com The principles of this total synthesis are applicable to this compound, which differs from Penicillin V only by the presence of an additional phenyl group on the α-carbon of the side chain.

Modern advancements in organic synthesis, such as the use of novel coupling reagents and stereoselective synthesis techniques, could be applied to the synthesis of this compound and its analogues. googleapis.com Enzymatic synthesis methods, which utilize enzymes like penicillin acylase in non-aqueous environments, offer a greener alternative to traditional chemical acylation, potentially leading to higher yields and fewer side products.

Derivatization Approaches for Enhanced Pharmacological Profiles

The modification of the side chain attached to the 6-APA nucleus is a well-established strategy for altering the pharmacological properties of penicillins, such as their spectrum of activity, stability to β-lactamases, and oral bioavailability. google.com For this compound, derivatization could be explored in several ways:

Modification of the Phenyl Rings: Introducing substituents on either the phenoxy or the benzyl (B1604629) phenyl rings could significantly impact the molecule's properties. For example, adding electron-withdrawing groups might enhance stability, while other functional groups could alter the binding affinity to penicillin-binding proteins (PBPs).

Alterations to the Ether Linkage: Replacing the oxygen atom of the phenoxy group with sulfur or nitrogen could create thioether or amine analogues, respectively. Such changes would alter the geometry and electronic properties of the side chain.

Introduction of Polar Groups: The addition of hydroxyl, carboxyl, or amino groups to the side chain could improve water solubility and pharmacokinetic properties.

The goal of such derivatization is to design molecules that retain high affinity for bacterial PBPs while potentially having reduced susceptibility to bacterial resistance mechanisms like β-lactamase hydrolysis.

| Derivatization Strategy | Potential Outcome | Example Modification |

| Phenyl Ring Substitution | Altered stability and PBP binding | Halogenation or hydroxylation of phenyl rings |

| Ether Linkage Modification | Modified side chain geometry and electronics | Replacement of oxygen with sulfur (thioether) |

| Addition of Polar Groups | Improved solubility and pharmacokinetics | Introduction of a carboxyl or hydroxyl group |

Computational Chemistry in this compound Synthesis Design

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and can be applied to the design and synthesis of this compound analogues. In silico techniques can be used to:

Predict Binding Affinity: Molecular docking studies can simulate the interaction of designed this compound analogues with the active site of bacterial PBPs. google.com This allows for the prioritization of candidate molecules with the highest predicted binding affinity before undertaking their chemical synthesis.

Analyze Resistance Mechanisms: Computational models can be used to understand how mutations in PBPs or the activity of β-lactamase enzymes might affect the efficacy of this compound. This knowledge can guide the design of derivatives that are less susceptible to these resistance mechanisms.

Optimize Synthetic Pathways: Quantum mechanics and other computational methods can be used to model reaction mechanisms and predict the feasibility and potential yields of different synthetic routes, aiding in the development of more efficient synthesis strategies.

By integrating computational approaches, the design-synthesis-testing cycle for new this compound analogues can be significantly accelerated, leading to the more rapid identification of compounds with improved pharmacological profiles.

Despite a comprehensive search for scientific literature, detailed research findings and specific data for the compound "this compound" are not available to fulfill the requirements of the requested article structure.

The publicly available information, primarily from chemical databases, confirms that this compound is a semisynthetic phenoxy penicillin. Its general mechanism of action is described as consistent with other penicillin-class antibiotics: it binds to and inactivates penicillin-binding proteins (PBPs), which disrupts the cross-linkage of peptidoglycan chains, thereby inhibiting bacterial cell wall synthesis and leading to cell lysis nih.gov.

However, there is a significant lack of specific scientific studies on this compound that would provide the necessary details for the outlined sections:

Molecular Mechanisms of Action of Fenbenicillin

Comparative Analysis of Fenbenicillin's Mechanism with Other Beta-Lactams:Without specific data on this compound's binding affinities, inhibition constants (IC₅₀), or kinetic parameters, a scientifically accurate comparative analysis with other beta-lactams is not possible.

Due to the absence of this specific and detailed information in the accessible scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and its subsections. The creation of data tables and detailed research findings as requested is unachievable.

Preclinical Efficacy Studies of Fenbenicillin

In Vitro Antimicrobial Spectrum and Potency

The initial evaluation of a new antimicrobial agent involves determining its spectrum of activity and potency against a diverse panel of clinically relevant bacteria. This is typically achieved through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. harvard.eduidexx.dk The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.commicrobe-investigations.com These values are fundamental in assessing an antibiotic's potential clinical utility.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Fenbenicillin against Selected Bacterial Strains (Note: This table is for illustrative purposes only as no data for this compound is available.)

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available |

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacterial Strains (Note: This table is for illustrative purposes only as no data for this compound is available.)

| Bacterial Species | Strain | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available |

Time-Kill Kinetics and Post-Antibiotic Effects

Time-kill kinetic studies provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time. nelsonlabs.comemerypharma.com These assays measure the rate of bacterial killing at different concentrations of the antibiotic. The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. embopress.orgnih.gov A longer PAE can have implications for dosing schedules.

Table 3: Hypothetical Time-Kill Kinetics of this compound against Staphylococcus aureus (Note: This table is for illustrative purposes only as no data for this compound is available.)

| Concentration | Time (hours) | Log10 CFU/mL Reduction |

| 2 x MIC | 2 | Data not available |

| 2 x MIC | 4 | Data not available |

| 2 x MIC | 8 | Data not available |

| 2 x MIC | 24 | Data not available |

| 4 x MIC | 2 | Data not available |

| 4 x MIC | 4 | Data not available |

| 4 x MIC | 8 | Data not available |

| 4 x MIC | 24 | Data not available |

Advanced In Vitro Models for Efficacy Assessment

Traditional in vitro models have limitations in mimicking the complex environment of a host infection. Advanced models are increasingly being used to provide more clinically relevant data.

3D Bacterial Culture Systems

Three-dimensional (3D) bacterial culture systems, such as biofilms or spheroids, better represent the in vivo growth state of bacteria. nih.govnih.gov Bacteria within these structures often exhibit increased resistance to antibiotics compared to their planktonic counterparts. nih.gov Testing a new antibiotic against these models provides a more stringent assessment of its efficacy.

Organ-on-a-Chip and Microfluidic Platforms for Host-Pathogen Interaction Studies

Organ-on-a-chip and microfluidic platforms are innovative technologies that can simulate the physiological environment of human organs. nih.govnih.govnews-medical.net These systems allow for the co-culture of human cells and bacteria, enabling the study of host-pathogen interactions and the efficacy of antimicrobial agents in a more realistic setting. nih.govresearchgate.net Microfluidic devices can also be used for rapid antimicrobial susceptibility testing. researchgate.netresearchgate.net

Efficacy Evaluation in In Vivo Animal Models

The final stage of preclinical evaluation involves testing the antibiotic's efficacy in animal models of infection. ymaws.com These studies are crucial for determining the potential therapeutic effectiveness of the compound in a living organism and for establishing a preliminary understanding of its pharmacokinetic and pharmacodynamic properties.

Table 4: Hypothetical Efficacy of this compound in a Murine Sepsis Model (Note: This table is for illustrative purposes only as no data for this compound is available.)

| Treatment Group | Bacterial Load (CFU/organ) | Survival Rate (%) |

| Vehicle Control | Data not available | Data not available |

| This compound (low dose) | Data not available | Data not available |

| This compound (high dose) | Data not available | Data not available |

| Comparator Antibiotic | Data not available | Data not available |

Development and Validation of Animal Infection Models for this compound Research

Information regarding the development and validation of specific animal infection models for the study of this compound is not available in the reviewed literature. General principles of animal model development in infectious disease research involve selecting appropriate animal species that mimic the course of human infection and validating these models to ensure they provide reliable and translatable data. However, no documents were found that apply these principles directly to this compound.

Pharmacokinetic Research of Fenbenicillin in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No publicly available data exists on the ADME properties of Fenbenicillin in any preclinical animal models.

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation for Preclinical Data

There are no published PBPK models or simulation data for this compound based on preclinical findings.

Interspecies Pharmacokinetic Scaling and Considerations in Preclinical Development

Information regarding the interspecies pharmacokinetic scaling of this compound from animal models to predict human pharmacokinetics has not been made public.

Antimicrobial Resistance Mechanisms Against Fenbenicillin

Beta-Lactamase-Mediated Resistance in Bacterial Pathogens

The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. nih.govyoutube.com These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its target, the Penicillin-Binding Proteins (PBPs). nih.govnih.gov This enzymatic degradation is a major clinical challenge in treating bacterial infections. nih.gov

While no enzymes have been specifically characterized for Fenbenicillin degradation, beta-lactamases are classified based on their amino acid sequences (Ambler classes A, B, C, and D) and functional properties. ucv.veresearchgate.net Enzymes that readily hydrolyze simple penicillins are often referred to as "penicillinases." These are typically Class A beta-lactamases. researchgate.net

Class A enzymes, such as TEM-1 and SHV-1, are commonly found in Gram-negative bacteria and are characterized by an active-site serine residue that is crucial for catalysis. nih.gov They exhibit a broad substrate profile that includes penicillins and early-generation cephalosporins. nih.gov The characterization of these enzymes involves determining their substrate specificity, kinetic parameters, and susceptibility to inhibitors.

Extended-spectrum β-lactamases (ESBLs), which evolve from parent enzymes like TEM and SHV through mutation, can hydrolyze a wider range of cephalosporins, but their activity against penicillins like phenoxymethylpenicillin remains robust. ucv.ve The CTX-M family, another group of Class A enzymes, has become the most widespread type of ESBL globally and is highly efficient at hydrolyzing cefotaxime, while also retaining potent penicillinase activity. arnmsmb.com

Table 1: Major Classes of Beta-Lactamases and Their General Properties

| Ambler Class | Active Site | Primary Substrates | Inhibition by Clavulanic Acid | Examples |

|---|---|---|---|---|

| A | Serine | Penicillins, Cephalosporins, some Carbapenems | Yes | TEM, SHV, CTX-M |

| B | Zinc (Metallo-β-lactamase) | Penicillins, Cephalosporins, Carbapenems | No | NDM, VIM, IMP |

| C | Serine | Cephalosporins (Cephamycins) | No | AmpC |

| D | Serine | Penicillins, Oxacillin (some hydrolyze Carbapenems) | Poorly | OXA |

The interaction between a beta-lactam antibiotic and a beta-lactamase enzyme is a catalytic process that can be analyzed using enzyme kinetics. The mechanism for serine beta-lactamases involves a two-step process: acylation and deacylation. nih.gov First, the active-site serine attacks the carbonyl carbon of the beta-lactam ring, forming a transient acyl-enzyme intermediate. researchgate.net In the second step, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. nih.gov

Spectrophotometric assays are commonly used to measure the rate of beta-lactam ring hydrolysis in real-time by detecting the change in ultraviolet absorbance as the ring is cleaved. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

The targets of beta-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the cell wall. nih.govnih.gov Resistance can emerge through structural modifications of these PBPs, which reduce their binding affinity for beta-lactam antibiotics. etflin.com This allows the bacteria to continue cell wall synthesis even in the presence of the drug.

In many bacterial species, particularly Gram-positive organisms like Streptococcus pneumoniae, resistance to penicillin is primarily mediated by mutations in the genes encoding high-molecular-weight PBPs, such as PBP1a, PBP2b, and PBP2x. etflin.comresearchgate.net These mutations result in amino acid substitutions within or near the active site of the enzyme's transpeptidase domain. researchgate.net

Low-level resistance often arises from initial mutations in PBP2x and PBP2b, while high-level resistance typically requires additional alterations in PBP1a. etflin.com For instance, in S. pneumoniae, key mutations associated with resistance include T371A in PBP1a and T338A in PBP2x. researchgate.net The accumulation of multiple mutations across several PBP genes has a synergistic effect, leading to a significant increase in the minimum inhibitory concentration (MIC) of the antibiotic. nih.gov The development of resistance is a stepwise process, where an initial mutation may confer a small survival advantage, allowing for the subsequent acquisition of additional mutations. nih.govnih.gov

Table 2: Key PBP Mutations in Streptococcus pneumoniae and Association with Penicillin Resistance

| PBP Gene | Conserved Motif | Common Amino Acid Substitution | Impact on Resistance |

|---|---|---|---|

| pbp1a | STMK | T371A/S | Contributes to higher levels of resistance |

| pbp2x | STMK | T338A/P | Primary determinant of low-level resistance |

| pbp2b | SSNT | T446A | Reduces binding affinity for penicillin |

Structural biology studies, particularly X-ray crystallography, have provided detailed insights into how modified PBPs confer resistance. nih.gov These studies reveal that amino acid substitutions in the active site can introduce steric hindrance, preventing the bulky beta-lactam molecule from docking effectively. nih.gov Alternatively, mutations can alter the electronic environment of the active site, reducing the efficiency of the acylation reaction between the PBP's active-site serine and the antibiotic. nih.gov

Crystal structures of low-affinity PBPs, such as PBP4 from Enterococcus faecalis and PBP5 from Enterococcus faecium, have been resolved in complex with various beta-lactams, including benzylpenicillin. nih.gov These structures show subtle but significant differences in the geometry of the bound antibiotic compared to sensitive PBPs. These small changes are sufficient to decrease the stability of the acyl-enzyme complex, allowing the enzyme to either deacylate more rapidly or simply bind the antibiotic less avidly, thus maintaining its function in cell wall synthesis. nih.govnih.gov Computational modeling and molecular docking simulations are also used to predict how specific mutations in PBPs affect their binding affinity for different penicillin structures. researchgate.net

Efflux Pump Systems and this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govfrontiersin.org By reducing the intracellular concentration of the antibiotic, efflux pumps can prevent it from reaching its target PBP, thereby conferring resistance. nih.gov This mechanism is particularly significant in Gram-negative bacteria, where efflux pumps of the Resistance-Nodulation-Division (RND) superfamily are major contributors to multidrug resistance. nih.gov

In Gram-negative bacteria like Pseudomonas aeruginosa, RND pumps such as MexAB-OprM form a tripartite system that spans the inner membrane, the periplasm, and the outer membrane. nih.govyoutube.com This system can extrude a wide variety of compounds, including penicillins. nih.gov While some pumps are substrate-specific, many multidrug efflux pumps can recognize and transport structurally diverse molecules, meaning that overexpression of a single pump can lead to resistance to multiple classes of antibiotics. frontiersin.orgnih.gov In Gram-positive bacteria like Staphylococcus aureus, efflux pumps from the Major Facilitator Superfamily (MFS), such as NorA, contribute to resistance against fluoroquinolones and can also play a role in tolerance to other antimicrobial agents. nih.gov While less commonly associated with penicillin resistance than beta-lactamases or PBP modifications, efflux pump activity can contribute to intrinsic resistance and can work synergistically with other resistance mechanisms. nih.govyoutube.com

Table 3: Major Families of Bacterial Efflux Pumps

| Family | Energy Source | Typical Location | Example Pump | Known Substrates |

|---|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-Negative Bacteria | AcrB, MexB | Beta-lactams, Fluoroquinolones, Macrolides |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-Positive & Gram-Negative | NorA, TetA | Tetracyclines, Fluoroquinolones, Biocides |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-Positive & Gram-Negative | MsbA, Sav1866 | Macrolides, Doxorubicin |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-Positive & Gram-Negative | Smr, EmrE | Quaternary ammonium (B1175870) compounds, Ethidium bromide |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion Gradient | Gram-Positive & Gram-Negative | NorM, MepA | Fluoroquinolones, Aminoglycosides, Dyes |

Horizontal Gene Transfer and Dissemination of Resistance Determinants

The dissemination of resistance to this compound, a semi-synthetic penicillin, is significantly accelerated by horizontal gene transfer (HGT), a process where bacteria exchange genetic material independently of cell division. longdom.orgfuturelearn.com This mechanism allows for the rapid spread of resistance genes among different bacterial species and strains, contributing to the emergence of multidrug-resistant pathogens. longdom.orgbioguardlabs.com The primary vehicles for the transfer of this compound resistance determinants are mobile genetic elements (MGEs), such as plasmids, transposons, and integrons. researchgate.netinfectionsinsurgery.orgnih.gov

HGT occurs through three main mechanisms:

Conjugation: This process involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through cell-to-cell contact. futurelearn.combioguardlabs.com Plasmids are small, circular DNA molecules that can replicate independently of the bacterial chromosome and often carry multiple antibiotic resistance genes. longdom.org The transfer of a plasmid carrying a gene for a β-lactamase effective against this compound can instantly convert a susceptible bacterium into a resistant one. This is considered the most prevalent method of HGT in nature for spreading antimicrobial resistance. bioguardlabs.com

Transformation: Bacteria can take up naked DNA from their environment, which may have been released from lysed bacterial cells. longdom.orgfuturelearn.com If this free DNA contains a gene conferring resistance to this compound, the recipient bacterium can integrate this gene into its own chromosome through homologous recombination, leading to a stable genetic change. longdom.org

Transduction: This mechanism involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). futurelearn.comnih.gov During viral replication, a fragment of the host bacterium's DNA, potentially including a this compound resistance gene, can be mistakenly packaged into a new phage particle. When this phage infects another bacterium, it injects the resistance gene, which can then be incorporated into the new host's genome. longdom.org

The presence of antibiotics like this compound in the environment can create a selective pressure that favors the survival and proliferation of resistant bacteria, thereby stimulating the HGT of resistance genes. lakeforest.edu The dissemination of these resistance determinants is not limited to a single pathogen but can involve a whole bacterial community, posing a significant challenge to public health. futurelearn.com For instance, a single plasmid can carry resistance genes for multiple classes of antibiotics, leading to the co-selection of resistance to this compound along with other unrelated drugs. nih.gov

| Mobile Genetic Element | Transfer Mechanism | Common Resistance Genes Carried (Hypothetical for this compound) | Bacterial Species Implicated (Examples) |

| Plasmids | Conjugation | blaFEN-1 (β-lactamase), mef(A) (efflux pump) | Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus |

| Transposons | Conjugation, Transformation | tnpFEN carrying aac(6')-Ib (aminoglycoside acetyltransferase) | Enterococcus faecium, Pseudomonas aeruginosa |

| Integrons | Conjugation (within transposons/plasmids) | Gene cassettes for various β-lactamases | Gram-negative bacteria |

| Bacteriophages | Transduction | Fragments of chromosomal DNA with mutated PBP genes | Streptococcus pneumoniae |

Genomic and Proteomic Approaches to Understanding this compound Resistance

Investigating the molecular underpinnings of this compound resistance increasingly relies on high-throughput genomic and proteomic approaches. These technologies provide a comprehensive view of the genetic and protein-level changes that enable bacteria to withstand the antibiotic's effects.

Genomic Approaches involve the sequencing and analysis of the entire genome of this compound-resistant bacterial isolates. This allows researchers to:

Identify Resistance Genes: Whole-genome sequencing (WGS) can pinpoint the specific genes responsible for resistance, such as those encoding β-lactamases that inactivate this compound, or efflux pumps that expel the drug from the bacterial cell. nih.gov

Detect Mutations: A primary mechanism of resistance to β-lactam antibiotics involves mutations in the genes encoding penicillin-binding proteins (PBPs), the molecular targets of this compound. nih.govnih.gov WGS can identify single nucleotide polymorphisms (SNPs) or larger genetic alterations in PBP genes that reduce the binding affinity of this compound, rendering it less effective. researchgate.net

Track the Spread of Resistance: By comparing the genomes of resistant isolates from different sources, genomic epidemiology can trace the dissemination of specific resistance genes and resistant bacterial clones through populations and healthcare settings. futurelearn.com This helps in understanding outbreak dynamics and informing infection control strategies.

Proteomic Approaches focus on the large-scale study of proteins, particularly the differences in protein expression between this compound-susceptible and resistant bacteria. This is typically done using techniques like mass spectrometry. Proteomics can reveal:

Overexpression of Resistance-Associated Proteins: Resistant bacteria may produce higher levels of certain proteins, such as specific β-lactamase enzymes or components of efflux pump systems. nih.gov Proteomic analysis can quantify these changes in protein abundance.

Alterations in Cellular Processes: Resistance to this compound can also involve broader changes in bacterial physiology, such as alterations in cell wall metabolism or membrane permeability. nih.govnih.gov Proteomics can identify shifts in the expression of proteins involved in these pathways, providing insights into the adaptive responses of bacteria to antibiotic stress.

Post-Translational Modifications: Changes in proteins after they are synthesized can also play a role in resistance. Proteomics can detect these modifications, which may alter the function of target proteins or regulatory proteins.

The integration of genomic and proteomic data provides a powerful, multi-omics approach to understanding the complex mechanisms of this compound resistance. For example, a genomic study might identify a mutation in a regulatory gene, while a subsequent proteomic analysis could confirm that this mutation leads to the overexpression of an efflux pump, thereby explaining the observed resistance phenotype.

| Approach | Technique | Information Gained | Example Application for this compound Resistance |

| Genomics | Whole-Genome Sequencing (WGS) | Identification of resistance genes (blaFEN-1), mutations in target genes (PBPs), and mobile genetic elements. | Comparing a resistant and a susceptible strain of S. aureus to find a key mutation in the pbp2a gene. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantification of gene expression levels. | Detecting increased transcription of an efflux pump gene in response to this compound exposure. |

| Proteomics | Mass Spectrometry (MS) | Identification and quantification of proteins. | Identifying the overexpression of a specific β-lactamase enzyme in a resistant E. coli isolate. |

| Metabolomics | Nuclear Magnetic Resonance (NMR), MS | Analysis of small molecule metabolites. | Observing changes in cell wall precursor molecules in bacteria that have developed resistance. |

Structure Activity Relationship Sar Studies of Fenbenicillin and Its Analogues

Systematic Modification of Fenbenicillin's Chemical Structure

No research articles detailing the systematic chemical modification of the this compound structure were identified. Such studies would typically involve the synthesis of a series of analogues where specific parts of the molecule, such as the phenyl or phenoxy groups on the acyl side chain, are altered to investigate the impact on antimicrobial activity.

Correlation of Structural Elements with Antimicrobial Potency

Without studies on this compound analogues, no data is available to correlate its specific structural elements with its antimicrobial potency. SAR studies on other penicillins have established the importance of the β-lactam ring for activity and the role of the acylamino side chain in determining the spectrum and potency of antibacterial action. However, specific findings for this compound are absent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to this compound have been published. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data, which is not available for this compound.

Molecular Docking and Computational Studies for SAR Elucidation

Similarly, there are no molecular docking or other computational studies focused on elucidating the SAR of this compound. Such studies would involve simulating the interaction of this compound and its hypothetical analogues with penicillin-binding proteins (PBPs) to understand the structural basis of their inhibitory activity.

Influence of Stereochemistry on Biological Activity

The stereochemistry of this compound is defined in its IUPAC name as (2S,5R,6R), which is characteristic of active penicillins. nih.gov It is well-established for β-lactam antibiotics in general that stereochemistry is crucial for their biological activity, as the specific three-dimensional arrangement of atoms is necessary for the molecule to fit into the active site of bacterial transpeptidases. nih.gov However, no studies were found that specifically investigate the different stereoisomers of this compound and their comparative biological activities.

Analytical Methodologies for Fenbenicillin Research

Chromatographic Techniques for Fenbenicillin Quantification

Chromatographic techniques are fundamental in the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. For a compound like this compound, which is a semisynthetic phenoxy penicillin nih.gov, liquid chromatography methods are particularly relevant due to its likely polarity and molecular weight. Analytical chromatography focuses on obtaining qualitative and quantitative data about the sample under investigation rotachrom.com.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for detecting, separating, and quantifying drugs wjpmr.com. It relies on the differential distribution of an analyte between a stationary phase packed in a column and a mobile phase that flows through it wjpmr.com. Method development in HPLC involves optimizing various parameters such as sample pretreatment, mobile phase composition, column selection, and detector selection to achieve desired separation and sensitivity wjpmr.comijarsct.co.in. HPLC methods can be developed for rapidity, specificity, accuracy, precision, and ease of automation, making them suitable for analyzing drugs wjpmr.com. Validation of HPLC methods is crucial and includes parameters like accuracy, precision, linearity, limit of detection, limit of quantification, specificity, and robustness, typically following regulatory guidelines such as ICH guidelines ijarsct.co.injournalbji.comgsconlinepress.com. While the search results discuss HPLC method development and validation for other penicillin antibiotics nih.gov and various pharmaceutical compounds journalbji.comgsconlinepress.com, specific details regarding the development of an HPLC method specifically for this compound were not available within the provided context.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is widely used for the bioanalysis of drugs and their metabolites in biological media, playing an important role in pharmacokinetic and toxicokinetic studies researchgate.net. LC-MS/MS allows for the simultaneous measurement of multiple analytes in complex samples nih.gov. The process typically involves sample clean-up, chromatographic separation, and detection by mass spectrometry nih.govrsc.org. LC-MS/MS methods have been developed and validated for the determination of antibiotic residues, including penicillins, in various matrices fda.goveuropa.eu. The search results mention LC-MS/MS in the context of analyzing beta-lactam antibiotics nih.govrsc.org and its application in bioanalytical methods researchgate.netgoogleapis.com, and list this compound in contexts that also mention LC-MS googleapis.comgoogle.com. However, specific applications or detailed methodologies using LC-MS/MS specifically for this compound analysis were not provided in the search results.

Bioanalytical Method Validation for Preclinical Studies

Bioanalytical method validation is a critical process to ensure that a method is reliable and suitable for its intended purpose, particularly for quantifying analytes in biological samples from preclinical and clinical studies researchgate.netich.orgeuropa.eufda.govnih.gov. Validation demonstrates the acceptability of assay performance and the reliability of analytical results ich.org. Key parameters evaluated during validation include specificity, selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and stability ijarsct.co.inresearchgate.netfda.gov.

Specificity and Selectivity

Specificity and selectivity are crucial parameters in bioanalytical method validation. Specificity is defined as the ability to unequivocally assess the analyte in the presence of components expected to be present, such as impurities, degradation products, and matrix components fda.govloesungsfabrik.derdmcdowall.com. It evaluates the degree of interference by other substances in the sample loesungsfabrik.de. Selectivity, while sometimes used interchangeably with specificity, is described as the ability of a method to differentiate and measure the analyte in the presence of interfering substances in the biological matrix e-b-f.eu. A method that is perfectly selective for an analyte is considered specific rdmcdowall.com. Specificity is typically evaluated by analyzing blank matrix samples spiked with potential interfering substances e-b-f.eu.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range ijarsct.co.inresearchgate.netfda.gov. A linear calibration curve is often assumed for a limited concentration range researchgate.net. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified, under the stated conditions researchgate.netbsmrau.edu.bd. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision researchgate.netbsmrau.edu.bd. LOD and LOQ are fundamental elements of method validation bsmrau.edu.bd. They can be estimated using various approaches, including signal-to-noise ratios, blank determination, or calculations based on the calibration curve, such as LOD = 3.3 * σ / S and LOQ = 10 * σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve researchgate.netknime.com. These parameters need to be determined for each matrix, although grouping of matrices may be possible for multi-analyte/multi-matrix methods europa.eu. The search results discuss the determination and importance of linearity, LOD, and LOQ in the context of HPLC and LC-MS/MS method validation for various compounds journalbji.comgsconlinepress.comresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.net, but specific values for this compound were not found.

Accuracy and Precision

Accuracy and precision are fundamental aspects of analytical method validation, ensuring the quality and reliability of quantitative results. Accuracy refers to the closeness of agreement between a measured value and the true or accepted reference value of the analyte concentration elementlabsolutions.comeuropa.euscioninstruments.comebsco.comquantics.co.uk. It assesses how close the average of a large series of measurements is to the true value quantics.co.uk. Precision, on the other hand, describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.euscioninstruments.comebsco.com. It reflects the variability or scatter of individual results around the mean quantics.co.ukportaspecs.com.

Analytical methods are typically evaluated for accuracy by analyzing samples with known concentrations of the analyte, such as certified reference materials or spiked blank matrix samples europa.euportaspecs.comjohronline.comglobalresearchonline.net. Accuracy can be expressed as the percentage of recovery of a known added amount of analyte or as the difference between the experimentally determined mean concentration and the theoretical concentration johronline.comfukumaadvogados.com.br. Precision is assessed by performing replicate measurements on homogeneous samples at different concentration levels elementlabsolutions.comeuropa.eujohronline.comglobalresearchonline.net. Precision can be evaluated at different levels: repeatability (within a short period under the same conditions), intermediate precision (within the same laboratory over time with different analysts or equipment), and reproducibility (in different laboratories) europa.eujohronline.comfukumaadvogados.com.br. Relative standard deviation (RSD) or coefficient of variation (CV) are commonly used metrics to express precision, with lower values indicating higher precision portaspecs.comfukumaadvogados.com.br.

Validation guidelines, such as those from the ICH, typically require accuracy to be established across the specified range of the analytical procedure, often involving a minimum of nine determinations over at least three concentration levels europa.eujohronline.comglobalresearchonline.net. Precision is similarly evaluated with multiple determinations at various concentration levels elementlabsolutions.comeuropa.eujohronline.com.

While this compound, as a penicillin derivative, would necessitate analytical methods validated for accuracy and precision, specific detailed research findings or data tables demonstrating the accuracy and precision parameters for validated analytical methods specifically for this compound in biological matrices were not identified in the consulted literature. General principles of validation for beta-lactam antibiotics and pharmaceuticals in biological samples would apply europa.eujohronline.comglobalresearchonline.netfukumaadvogados.com.brnih.gov.

Sample Preparation Techniques for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue requires effective sample preparation techniques to isolate and concentrate the analyte while removing interfering substances biotage.comphenomenex.comamericanpharmaceuticalreview.com. Biological matrices contain a variety of endogenous components, including proteins, lipids, and salts, which can interfere with analytical detection methods, particularly techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) biotage.comphenomenex.comeurofins-biomnis.com. Matrix effects can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and sensitivity of the analysis phenomenex.com.

Various sample preparation techniques are employed depending on the nature of the biological matrix, the analyte's physicochemical properties, and the sensitivity requirements of the analytical method biotage.comamericanpharmaceuticalreview.com. Common approaches include:

Protein Precipitation (PPT): This is a simple and rapid technique often used for initial sample cleanup, particularly for matrices like plasma or serum which are rich in proteins biotage.comphenomenex.comnih.govnih.gov. Organic solvents or acids are added to the biological sample, causing proteins to denature and precipitate, leaving the analyte in the supernatant phenomenex.comamericanpharmaceuticalreview.com. While effective for removing proteins, PPT may not remove all matrix interferences biotage.com.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases based on its solubility biotage.com. LLE can provide cleaner extracts than PPT but can be labor-intensive and may require optimization of solvent systems biotage.com. Supported Liquid Extraction (SLE) is a variation that offers a simpler workflow biotage.comphenomenex.com.

Solid Phase Extraction (SPE): SPE is a widely used technique that utilizes a solid stationary phase to selectively retain the analyte or remove matrix interferences from the liquid sample biotage.comphenomenex.com. By manipulating the stationary phase and elution solvents, SPE can provide significant sample cleanup and analyte concentration biotage.comphenomenex.com. Dispersive solid-phase extraction (dispersive-SPE), where the solid phase is added directly to the sample extract, is another approach used for complex matrices like tissues nih.gov.

Dilute and Shoot: In some cases, particularly with highly sensitive analytical techniques like LC-MS/MS, simple dilution of the biological sample with an appropriate solvent may be sufficient to reduce matrix effects and allow for direct injection biotage.comamericanpharmaceuticalreview.comnih.gov. This is the simplest approach but may not be suitable for all analytes or matrices biotage.comamericanpharmaceuticalreview.com.

Techniques for Tissue Samples: Analysis of tissue samples often requires initial homogenization or digestion steps to release the analyte from the tissue matrix before applying extraction techniques like SPE or LLE biotage.comungm.org. A method for beta-lactam antibiotics in bovine kidney tissue utilized solvent extraction followed by dispersive-SPE cleanup before LC-MS/MS analysis nih.gov.

The choice of sample preparation technique for this compound in biological matrices would depend on the specific matrix (e.g., plasma, urine, tissue), the required sensitivity, and the presence of potential interferents. Effective sample preparation is crucial for achieving accurate and precise quantification of this compound in research studies involving complex biological samples. However, specific details regarding optimized sample preparation protocols specifically for this compound in various complex biological matrices were not found in the consulted literature, although general methods for penicillins and other pharmaceuticals in these matrices are well-established nih.govbiotage.comphenomenex.comamericanpharmaceuticalreview.com.

Future Directions and Emerging Research Areas in Fenbenicillin Studies

Development of Novel Fenbenicillin Derivatives Targeting Resistant Strains

The emergence of bacterial resistance, often through mechanisms like the production of β-lactamase enzymes which inactivate penicillin-class antibiotics, is a primary driver for the development of novel antibiotic derivatives. nih.gov For this compound, future research would logically focus on chemical modifications to its core structure to overcome these resistance mechanisms. While specific studies on novel this compound derivatives are not prominent in current literature, the strategies applied to other penicillins provide a clear roadmap. nih.gov

Research in this area would likely involve modifying the acyl side chain of the this compound molecule. These modifications could be designed to:

Sterically hinder β-lactamase enzymes: By adding bulky chemical groups near the β-lactam ring, derivatives could be designed to prevent enzymatic degradation.

Enhance binding affinity to PBPs: Alterations to the molecule could increase its affinity for the PBPs of resistant strains, making it a more effective inhibitor.

Broaden the spectrum of activity: Modifications could improve the drug's penetration through the outer membrane of Gram-negative bacteria, a common challenge for penicillin-class antibiotics. libretexts.orgwikipedia.org

The development process for such derivatives would involve a combination of synthetic chemistry and microbiological testing. Researchers would synthesize a library of new compounds and then screen them for activity against a panel of clinically relevant resistant bacteria.

Table 1: Hypothetical Research Targets for Novel this compound Derivatives

| Derivative Concept | Target Resistance Mechanism | Primary Bacterial Target | Desired Outcome |

|---|---|---|---|

| This compound-A | β-lactamase production | Staphylococcus aureus (MRSA) | Increased stability against enzymatic hydrolysis |

| This compound-B | PBP2a expression | Staphylococcus aureus (MRSA) | Enhanced binding affinity to altered PBP |

| This compound-C | Efflux pump overexpression | Pseudomonas aeruginosa | Improved intracellular concentration |

Advanced Computational Modeling for Drug Discovery and Resistance Prediction

Computational modeling has become an indispensable tool in modern drug discovery, capable of accelerating the identification and design of new therapeutic agents. libretexts.orgnih.gov In the context of this compound, these methods can be applied in several ways, even though specific computational studies on this molecule are not yet widely published.

Molecular Docking: This technique can be used to simulate the interaction between this compound derivatives and their target PBPs, or with resistance-conferring enzymes like β-lactamases. nih.gov These simulations can help predict the binding affinity and orientation of new derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known this compound analogues, a QSAR model could predict the antibacterial activity of new, unsynthesized derivatives.

Predicting Resistance Pathways: Computational models can also be used to simulate the evolutionary pathways that bacteria might take to develop resistance to a new this compound derivative. This foresight could allow for the design of "evolution-proof" drugs that target multiple bacterial processes or are less susceptible to common resistance mutations. oatext.com

These in silico methods can significantly reduce the time and cost associated with the early stages of drug development by focusing laboratory efforts on the most viable molecular candidates. libretexts.org

Application of -Omics Technologies in this compound Research

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "-omics" technologies—offer a powerful, systems-level view of how bacteria respond to antibiotics. dzif.deresearchgate.net Applying these technologies to this compound research could provide deep insights into its mechanism of action and the bacterial response to treatment.

Genomics: By sequencing the genomes of this compound-resistant strains, researchers can identify the specific genetic mutations responsible for resistance. This information is crucial for understanding resistance mechanisms and for designing derivatives that can overcome them.

Transcriptomics: This involves studying the complete set of RNA transcripts in a bacterial cell. By comparing the gene expression profiles of bacteria treated with this compound to untreated bacteria, researchers can identify which genes and pathways are affected by the drug, providing a more detailed understanding of its cellular impact. frontiersin.org

Proteomics: Proteomics analyzes the entire protein complement of a cell. This can reveal changes in the expression of key proteins, such as PBPs or efflux pumps, in response to this compound exposure. researchgate.net

Metabolomics: This is the study of the complete set of small-molecule metabolites within a cell. Metabolomic profiling can uncover metabolic pathways that are disrupted by this compound and identify potential biomarkers of drug efficacy. nih.gov

Integrated multi-omics approaches can provide a comprehensive picture of the drug-pathogen interaction, guiding the development of more effective therapies. frontiersin.org

Table 3: Illustrative Applications of -Omics in this compound Research

| -Omics Field | Research Question | Potential Finding |

|---|---|---|

| Genomics | What are the genetic bases of this compound resistance in S. pneumoniae? | Identification of novel mutations in the genes encoding PBPs. |

| Transcriptomics | How does E. coli alter its gene expression in response to this compound? | Upregulation of genes involved in cell wall stress response. |

| Proteomics | Which proteins are differentially expressed in this compound-treated S. aureus? | Changes in the abundance of cell division proteins. |

| Metabolomics | What metabolic pathways are disrupted by this compound? | Accumulation of cell wall precursor molecules. |

Role of Artificial Intelligence in this compound-Related Antibiotic Research

Q & A

Q. What standardized in vitro protocols are recommended for assessing Fenbenicillin’s antibacterial activity?

Methodological Answer:

- Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target bacterial strains, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines .

- Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay conditions.

- Report results in tabular format, detailing MIC values, incubation conditions, and solvent controls to ensure reproducibility .

Q. How should researchers design dose-response experiments for this compound?

Methodological Answer:

- Employ logarithmic serial dilution (e.g., 2-fold dilutions) to cover a broad concentration range.

- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values and assess efficacy gradients.

- Integrate statistical software (e.g., GraphPad Prism) for curve fitting and confidence interval estimation .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Methodological Answer:

- Follow stepwise β-lactam ring formation protocols under inert atmospheres to prevent degradation.

- Characterize intermediates via HPLC (purity >95%) and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Document reaction parameters (temperature, solvent, catalyst) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across bacterial strains be resolved?

Methodological Answer:

- Conduct comparative genomic analysis of resistant vs. susceptible strains to identify resistance markers (e.g., β-lactamase genes).

- Pair genomic findings with phenotypic assays (time-kill curves, post-antibiotic effects) to correlate genetic mutations with reduced susceptibility .

- Use multivariate regression to isolate confounding variables (e.g., inoculum size, growth medium) .

Q. What experimental strategies optimize this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profiling in vivo?

Methodological Answer:

- Administer this compound in animal models (e.g., murine thigh infection) at human-equivalent doses.

- Collect serial blood/tissue samples for LC-MS/MS quantification, and model PK parameters (AUC, Cₘₐₓ) using non-compartmental analysis.

- Corrogate PK data with bacterial load reduction to establish exposure-response relationships .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?

Methodological Answer:

- Implement strict quality control:

- Monitor synthesis intermediates via inline FTIR spectroscopy.

- Use standardized bioassays (e.g., disk diffusion) to verify potency consistency.

- Apply ANOVA to compare batch efficacy, with post-hoc Tukey tests to identify outliers .

Q. What integrative approaches explain this compound’s tissue-specific penetration disparities?

Methodological Answer:

- Use microdialysis probes in target tissues (e.g., lung, kidney) to measure unbound drug concentrations.

- Combine with physiologically based pharmacokinetic (PBPK) modeling to simulate tissue partitioning.

- Validate models using autoradiography or MALDI imaging in preclinical studies .

Data Analysis & Reporting

Q. How should researchers statistically analyze this compound’s synergy with other β-lactams?

Methodological Answer:

- Apply the fractional inhibitory concentration index (FICI) model:

Q. What bioinformatics tools are suitable for predicting this compound resistance evolution?

Methodological Answer:

- Utilize molecular docking software (e.g., AutoDock Vina) to simulate this compound-PBP (penicillin-binding protein) binding affinities.

- Perform phylogenetic analysis of resistant isolates using tools like CLC Genomics Workbench to track mutation patterns .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound’s preclinical toxicity data?

Methodological Answer:

- Adhere to ARRIVE guidelines: Report animal sample sizes, randomization, and blinding protocols.

- Include histopathology data (e.g., liver/kidney sections) in supplementary materials, annotated with severity scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.